molecular formula C15H23N5O2S B2927658 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide CAS No. 1797535-25-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

Cat. No.: B2927658
CAS No.: 1797535-25-1
M. Wt: 337.44
InChI Key: PPJRPUJDSWDFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is a complex organic compound that features a pyrazine ring substituted with a cyano group, a piperidine ring, and a butane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The initial step involves the synthesis of the 3-cyanopyrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which can be synthesized through a series of reactions starting from simple amines and aldehydes.

    Coupling Reactions: The 3-cyanopyrazine and piperidine rings are then coupled using a suitable linker, such as a methyl group, under conditions that promote nucleophilic substitution.

    Sulfonamide Formation: Finally, the butane sulfonamide moiety is introduced through a sulfonation reaction, typically using sulfonyl chlorides and appropriate bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where the sulfonyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)ethane-1-sulfonamide: Similar structure but with an ethane sulfonamide moiety.

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide: Similar structure but with a propane sulfonamide moiety.

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butane sulfonamide moiety, in particular, may influence its solubility, stability, and interaction with biological targets compared to its shorter-chain analogs.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S/c1-2-3-10-23(21,22)19-12-13-4-8-20(9-5-13)15-14(11-16)17-6-7-18-15/h6-7,13,19H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRPUJDSWDFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.